molecular formula C9H2Cl7F3 B6313036 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride CAS No. 1357624-69-1

2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride

Cat. No.: B6313036
CAS No.: 1357624-69-1
M. Wt: 415.3 g/mol
InChI Key: KWLZYCNDDCMZCD-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is an organic compound with the molecular formula C8H2Cl5F3. It is a chlorinated aromatic compound that is used in various chemical processes and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride typically involves the chlorination of benzotrifluoride derivatives. One common method is the chlorination of 3,6-dichloromethyl-benzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of chlorine gas to a solution of 3,6-dichloromethyl-benzotrifluoride in an appropriate solvent, with the reaction mixture being continuously stirred and maintained at a specific temperature.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products

    Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include less chlorinated benzotrifluorides.

Scientific Research Applications

2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is used in the study of chlorinated aromatic compounds and their effects on biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidative metabolism and conjugation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde
  • 1,3,5-Trichloro-2,4,6-trinitrobenzene
  • 2,4,6-Trichloro-1,3,5-triazine

Uniqueness

2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is unique due to its specific substitution pattern and the presence of both chloromethyl and trifluoromethyl groups. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1,2,4-trichloro-3,6-bis(dichloromethyl)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl7F3/c10-4-2(8(15)16)6(12)5(11)1(7(13)14)3(4)9(17,18)19/h7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLZYCNDDCMZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)Cl)C(F)(F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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